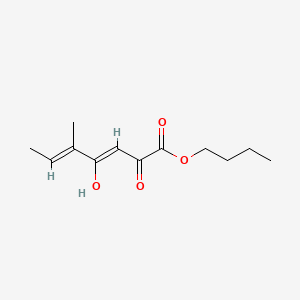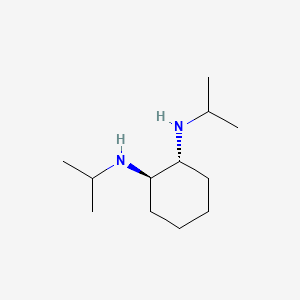
N,N'-Diisopropyl-1,2-trans-cyclohexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diisopropyl-1,2-trans-cyclohexanediamine: is an organic compound with the molecular formula C12H26N2. It is a derivative of cyclohexanediamine, where the amino groups are substituted with isopropyl groups. This compound is known for its applications in various chemical reactions and as a ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine typically involves the reaction of 1,2-trans-cyclohexanediamine with isopropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-1,2-trans-cyclohexanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexanediamine derivatives.
科学的研究の応用
Chemistry: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with specific biological activities.
Industry: In the industrial sector, N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is used in the synthesis of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism by which N,N’-Diisopropyl-1,2-trans-cyclohexanediamine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the ligand.
類似化合物との比較
- N,N’-Dimethyl-1,2-trans-cyclohexanediamine
- N,N’-Diethyl-1,2-trans-cyclohexanediamine
- N,N’-Dipropyl-1,2-trans-cyclohexanediamine
Comparison: N,N’-Diisopropyl-1,2-trans-cyclohexanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination properties. Compared to its dimethyl and diethyl counterparts, the isopropyl-substituted compound may exhibit different solubility, stability, and catalytic activity in coordination complexes.
特性
CAS番号 |
93429-92-6 |
|---|---|
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC名 |
(1R,2R)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChIキー |
VGPJQHMGHSBWTG-VXGBXAGGSA-N |
異性体SMILES |
CC(C)N[C@@H]1CCCC[C@H]1NC(C)C |
正規SMILES |
CC(C)NC1CCCCC1NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


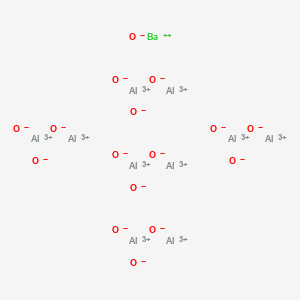


![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

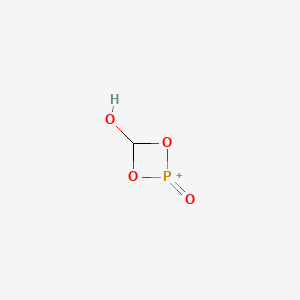

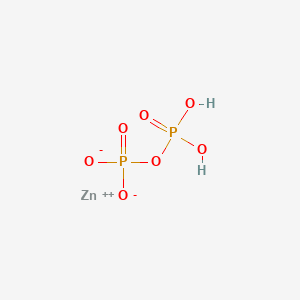

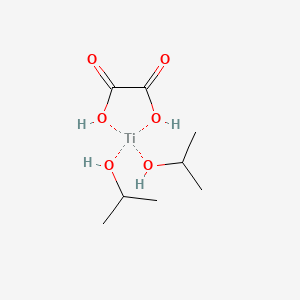
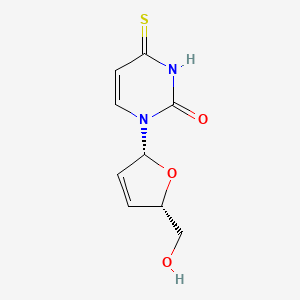
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
